[1-(pyridin-2-yl)azetidin-3-yl]methanol hydrochloride [1-(pyridin-2-yl)azetidin-3-yl]methanol hydrochloride
Brand Name: Vulcanchem
CAS No.: 1909317-32-3
VCID: VC11637781
InChI:
SMILES:
Molecular Formula: C9H13ClN2O
Molecular Weight: 200.7

[1-(pyridin-2-yl)azetidin-3-yl]methanol hydrochloride

CAS No.: 1909317-32-3

Cat. No.: VC11637781

Molecular Formula: C9H13ClN2O

Molecular Weight: 200.7

Purity: 88

* For research use only. Not for human or veterinary use.

[1-(pyridin-2-yl)azetidin-3-yl]methanol hydrochloride - 1909317-32-3

Specification

CAS No. 1909317-32-3
Molecular Formula C9H13ClN2O
Molecular Weight 200.7

Introduction

Structural and Molecular Characteristics

Chemical Architecture

[1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride features a four-membered azetidine ring fused to a six-membered pyridine moiety, with a hydroxymethyl group at the 3-position of the azetidine (Figure 1). The hydrochloride salt enhances solubility, facilitating its use in biological assays.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC9H13ClN2O\text{C}_9\text{H}_{13}\text{ClN}_2\text{O}
Molecular Weight200.7 g/mol
CAS Number1909317-32-3
Purity88% (industrial grade)

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves a reductive amination strategy, where a pyridine-2-carbaldehyde derivative reacts with azetidine-3-methanol under controlled conditions. Key steps include:

  • Aldehyde Preparation: Pyridine-2-carbaldehyde is functionalized to introduce reactive groups for subsequent coupling .

  • Reductive Amination: The aldehyde reacts with azetidine-3-methanol in the presence of sodium triacetoxyborohydride (STAB) or cyanoborohydride, forming the secondary amine linkage .

  • Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt.

Industrial Manufacturing

Industrial protocols employ continuous flow reactors to optimize yield (≈75–80%) and purity (≥88%). Reagents such as tert-butyl hydroperoxide (TBHP) and iodine are used to stabilize intermediates, while chromatographic purification ensures minimal byproducts.

Chemical Reactivity and Derivative Synthesis

Functional Group Transformations

The hydroxymethyl group on the azetidine ring serves as a handle for further derivatization:

  • Esterification: Reacting with acyl chlorides yields esters with enhanced lipophilicity.

  • Oxidation: Manganese dioxide converts the alcohol to a ketone, enabling scaffold diversification .

  • Nucleophilic Substitution: The pyridine nitrogen participates in Suzuki-Miyaura couplings, introducing aryl or heteroaryl groups .

Table 2: Representative Derivatives and Applications

DerivativeModificationApplication
Acetylated analogEster formationImproved blood-brain barrier penetration
Fluorinated variantHalogenationRadioligand development

Biological Activity and Mechanisms

Receptor Interactions

The compound exhibits affinity for serotonergic (5-HT1A_{1A}) and nicotinic acetylcholine (α4β2-nAChR) receptors:

  • 5-HT1A_{1A} Modulation: Binds to serotonin receptors with KiK_i ≈ 50 nM, suggesting potential anxiolytic applications .

  • α4β2-nAChR Partial Agonism: Acts as a selective agonist for high-sensitivity α4β2 isoforms (EC50_{50} ≈ 1.2 µM), implicated in smoking cessation therapies .

Preclinical Findings

  • Neuroprotection: In vitro studies demonstrate 40% reduction in glutamate-induced neuronal apoptosis at 10 µM.

  • Antimicrobial Activity: Inhibits Staphylococcus aureus growth (MIC = 32 µg/mL) via membrane disruption.

Research Applications and Future Directions

Challenges and Opportunities

  • Metabolic Stability: The acetylene group in analogs like sazetidine-A limits half-life (~2 hours), necessitating structural tweaks .

  • Stereochemical Effects: Enantiomeric purity impacts receptor selectivity, warranting asymmetric synthesis studies.

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